molecular formula C12H14F3N5 B5551580 6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B5551580
M. Wt: 285.27 g/mol
InChI Key: IVQNLZLTODPMKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazolopyridazine derivatives, including compounds similar to 6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, involves multi-step chemical reactions that typically start with heterocyclic amines or halides. A notable method involves the condensation of aryl methyl ketones with amino-triazoles, followed by further cyclization and functional group transformations to achieve the desired triazolopyridazine core. Advanced techniques, such as microwave irradiation, have been employed to improve the synthesis efficiency of related triazolopyridine derivatives, showcasing the adaptability of synthesis strategies in optimizing yields and reaction times (Yang et al., 2015).

Molecular Structure Analysis

The molecular structure of triazolopyridazines, including 6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, has been elucidated using various spectroscopic techniques such as NMR, IR, and X-ray diffraction. These compounds often exhibit unique structural features, such as specific ring conformations and substitution patterns that are critical for their biological activity. Detailed structure-activity relationship studies highlight the importance of the triazolopyridazine core and its substituents in determining the compound's pharmacological profile (Karolak‐Wojciechowska et al., 1995).

Chemical Reactions and Properties

Triazolopyridazines participate in various chemical reactions, including nucleophilic substitution, which allows for further derivatization and functionalization of the core structure. These reactions are pivotal for modifying the compound's chemical properties and enhancing its biological activity. The lipophilicity and reactivity of such compounds can be finely tuned through selective substitutions at specific positions on the triazolopyridazine ring (Katrusiak & Katrusiak, 2010).

Physical Properties Analysis

The physical properties of triazolopyridazines, such as solubility, melting point, and crystal structure, are closely related to their chemical structure. For instance, the introduction of a trifluoromethyl group can significantly affect the compound's physical characteristics, influencing its solubility and stability. These properties are essential for the compound's application in various fields, including its potential use in pharmaceutical formulations (Hamid Sallam et al., 2021).

Chemical Properties Analysis

The chemical properties of 6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, such as reactivity, stability, and hydrogen bonding potential, are fundamental to its interaction with biological targets. The presence of electronegative substituents like the trifluoromethyl group can influence the electron density distribution within the molecule, affecting its reactivity and binding affinity towards biological receptors. Understanding these properties is crucial for predicting the compound's behavior in biological systems and its potential therapeutic applications (Bindu et al., 2019).

properties

IUPAC Name

6-(azepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N5/c13-12(14,15)11-17-16-9-5-6-10(18-20(9)11)19-7-3-1-2-4-8-19/h5-6H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQNLZLTODPMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azepan-1-yl-3-trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazine

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